Pidotimod Impurity A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pidotimod Impurity A is a byproduct formed during the synthesis of Pidotimod, an immunostimulant drug. Pidotimod is known for its ability to modulate the immune system, making it useful in treating respiratory tract infections and other immune-related conditions. Impurities like this compound are crucial to study as they can affect the efficacy and safety of the final pharmaceutical product .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Pidotimod Impurity A typically involves the use of L-thioproline ethyl ester hydrochloride and L-pyroglutamic acid as starting materials. The synthesis process includes dissociation and condensation reactions to obtain Pidotimod ethyl ester, which is then hydrolyzed to produce Pidotimod. During this process, impurities such as this compound are formed .
Industrial Production Methods: Industrial production of Pidotimod and its impurities involves high-pressure liquid chromatography to analyze and control the quality of the product. The process is designed to be efficient, with a reasonable reaction time, low energy consumption, and easy recovery of reaction solvents .
化学反应分析
Types of Reactions: Pidotimod Impurity A can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may produce thiols or thioethers .
科学研究应用
Pidotimod Impurity A, like other impurities, is studied to understand its impact on the safety and efficacy of the parent drug. Research applications include:
Chemistry: Studying the impurity’s structure and reactivity to improve synthesis methods.
Biology: Investigating its biological activity and potential effects on the immune system.
Medicine: Ensuring the impurity does not adversely affect the therapeutic efficacy of Pidotimod.
Industry: Developing methods to minimize impurity formation during industrial production
作用机制
The mechanism of action of Pidotimod Impurity A is not as well-studied as that of Pidotimod. it is believed to interact with similar molecular targets and pathways. Pidotimod itself modulates the immune system by inducing dendritic cell maturation, upregulating the expression of HLA-DR and co-stimulatory molecules, and stimulating the release of pro-inflammatory molecules. These actions drive T-cell proliferation and differentiation towards a Th1 phenotype, enhancing natural killer cell functions and promoting phagocytosis .
相似化合物的比较
Pidotimod: The parent compound, known for its immunostimulatory properties.
L-thioproline ethyl ester hydrochloride: A starting material in the synthesis of Pidotimod.
L-pyroglutamic acid: Another starting material in the synthesis of Pidotimod.
Uniqueness: Pidotimod Impurity A is unique in its formation during the synthesis of Pidotimod. Its study is essential for ensuring the purity and safety of the final pharmaceutical product. Unlike the parent compound, the impurity may have different biological activities and safety profiles, making its analysis crucial in pharmaceutical development .
属性
IUPAC Name |
1,7-diazatricyclo[7.3.0.03,7]dodecane-2,6,8,12-tetrone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-7-3-1-5-9(15)12-6(2-4-8(12)14)10(16)11(5)7/h5-6H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFYQWADOFKHHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)N3C(C2=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。